molecular formula C10H10N4 B3237238 N-(Pyrimidin-5-ylmethyl)pyridin-2-amine CAS No. 1383916-51-5

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine

Cat. No.: B3237238
CAS No.: 1383916-51-5
M. Wt: 186.21 g/mol
InChI Key: DBHFICNYODFKBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine can be synthesized through the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to obtain the target product . The reaction typically involves the use of a reducing agent such as sodium borohydride under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various complex molecules makes it valuable in multiple fields of research and industry .

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-4-13-10(3-1)14-7-9-5-11-8-12-6-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFICNYODFKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Powdered 98% sodium borohydride (2.868 g, 75.5 mmole) was added to solution of methanol (80 mL) and tetrahydrofuran (400 mL), and the mixture was stirred vigorously for 5 minutes. The product of Step A (13.9 g, 75.5 mmole) was dissolved in tetrahydrofuran (400 mL), and the resulting solution was added dropwise to the sodium borohydride suspension at a constant rate of approximately 33 mL/minute. The appearance of the reaction mixture changed from a light yellow slightly cloudy suspension to a clear red solution. Reaction progress was monitored by thin layer chromatography eluting with a 10% methanol: 40% dichloromethane: 50% toluene solvent. Upon reaction completion, acetic acid (3 mL) was added dropwise, and the reaction mixture was stirred for 5 minutes. Acetic acid (2 mL) and water (30 mL) were added, the reaction mixture was briefly stirred, and then ethyl acetate was added (500 mL). The reaction mixture was washed with 1N aqueous sodium hydroxide solution (300 mL), dried over magnesium sulfate, filtered, and the solvent was removed under reduced pressure at 50° C. The resulting crude oil was dissolved in dichloromethane (50 mL), and the solution was eluted through a plug of silica gel (100 g) with ethyl acetate (3 L). The eluant was concentrated to a yellow-orange oil which slowly crystallized to provide 8.909 g (63.4%) of the title product as a pale yellow solid. 1H NMR (CDCl3) δ 9.12 (s, 1H), 8.76 (s, 2H), 8.10 (d, 1H), 7.42 (t, 1H), 6.64 (t, 1H), 6.42 (d, 1H), 4.99 (br s, NH), 4.61 (d, 2H).
Quantity
2.868 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
product
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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